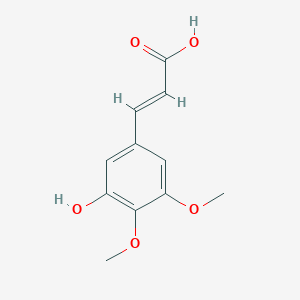
3,4-Dimethoxy-5-hydroxycinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-5-hydroxycinnamic acid: is a naturally occurring hydroxycinnamic acid, commonly found in various plants. It is a member of the phenylpropanoid family and is known for its antioxidant properties. This compound is also referred to as sinapic acid and is widely used in scientific research due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-hydroxycinnamic acid can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid derivatives. The precursor, cinnamic acid, can be obtained from phenylalanine through the action of the enzyme phenylalanine ammonia-lyase . The hydroxylation of the benzene ring in cinnamic acid leads to the formation of hydroxycinnamates, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis. The process includes the use of organic solvents and catalysts to facilitate the hydroxylation and methoxylation reactions. The final product is purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-5-hydroxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which have enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
3,4-Dimethoxy-5-hydroxycinnamic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-hydroxycinnamic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by modulating cell survival pathways and inducing oxidative stress and DNA damage.
Comparison with Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant and anti-inflammatory properties.
Ferulic Acid: Known for its antioxidant activity and potential therapeutic applications in skin care.
p-Coumaric Acid: Exhibits antioxidant and anti-inflammatory effects similar to 3,4-Dimethoxy-5-hydroxycinnamic acid.
Uniqueness: this compound is unique due to its dual methoxy and hydroxy functional groups, which enhance its antioxidant and biological activities compared to other hydroxycinnamic acids .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6,12H,1-2H3,(H,13,14)/b4-3+ |
InChI Key |
NDGIDRFOPAADDX-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



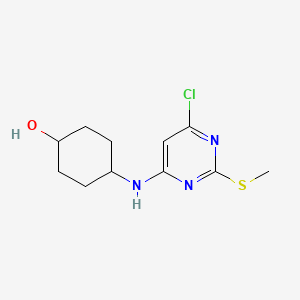
![ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B15047472.png)
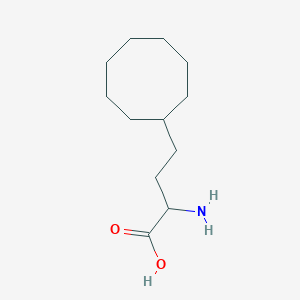
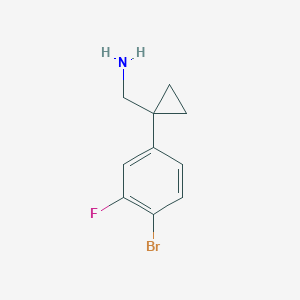
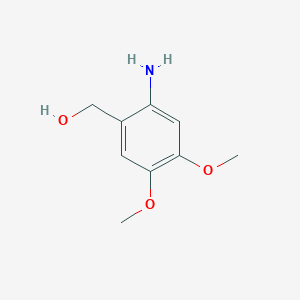
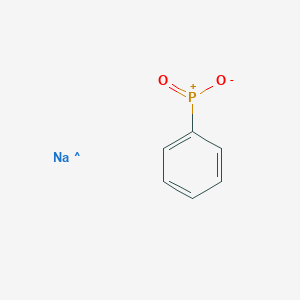
![2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047510.png)
![4-hydroxy-6-methyl-3-{[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B15047517.png)
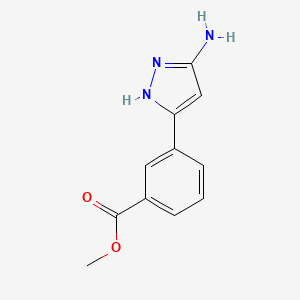
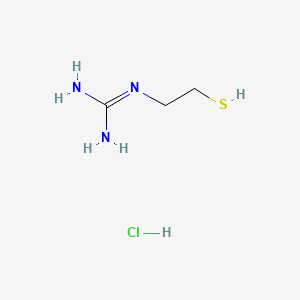
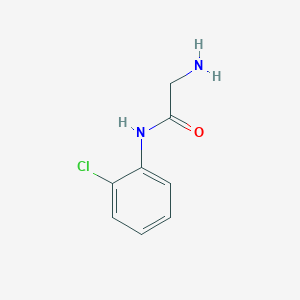
![2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047553.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15047562.png)
